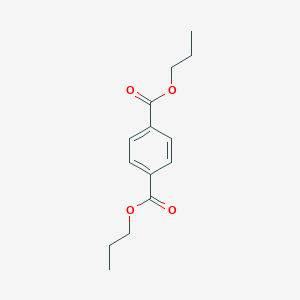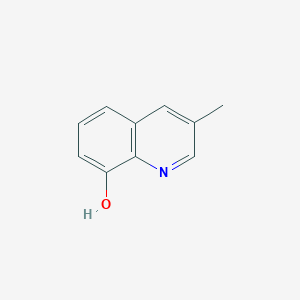
4-ニトロスチルベン
概要
説明
4-Nitrostilbene, also known as 4-nitro-1,2-diphenylethane, is an organic compound belonging to the family of nitroaromatics. It is a white, crystalline solid with a melting point of 65-67 °C and a boiling point of 300 °C. 4-Nitrostilbene is an important intermediate in the synthesis of a variety of organic compounds, and is widely used in the pharmaceutical industry. It can also be used in the synthesis of dyes and pigments. In addition, 4-Nitrostilbene has found applications in the fields of biochemistry, pharmacology, and materials science.
科学的研究の応用
光緩和研究
4-ニトロスチルベン: は、S1励起時の光緩和経路について研究されています。 これは、トランスからシスへの異性化プロセスとシスからトランスへの異性化プロセスにおいて異なる役割を果たす非断熱的崩壊経路を理解することを含みます . この化合物の光下での挙動は、スマートコーティングや光活性化スイッチなど、光刺激に応答する材料の開発に不可欠です。
合成化学
合成化学において、(E)-4-ニトロスチルベンは、さまざまな分子の合成における中間体として役立ちます。 これは、多くの医薬品および材料科学的用途を持つ化合物の基本構造であるスチルベン骨格を作成するために使用されます . この汎用性により、新しい材料や薬剤を作成するための貴重な化合物となります。
プロトン/酸指示薬
プロトンまたは酸指示薬として、4-ニトロスチルベンは、分子の状態エネルギーと光励起ダイナミクスを研究するために使用できます。 このアプリケーションは、物理化学において、異なる条件下での分子の挙動を理解するために不可欠であり、より効率的な化学プロセスの設計に役立ちます .
生物学的研究
4-ニトロスチルベンに直接関連していませんが、スチルベンとその誘導体は、その生物学的活性について広く研究されています。これには、抗がん活性、抗菌活性、抗酸化活性などがあります。 拡張により、4-ニトロスチルベンは、新しい治療法や薬剤を開発するための生物学的研究における前駆体またはモデル化合物として使用できます .
作用機序
Mode of Action
The mode of action of 4-Nitrostilbene involves its interaction with its targets, leading to changes in the cellular environment. The compound’s excited-state dynamics are strongly influenced by the solvent polarity . In nonpolar solvents, the sub-100 fs lifetime is due to a combination of efficient intersystem crossing (ISC) and internal conversion .
Biochemical Pathways
The biochemical pathways affected by 4-Nitrostilbene are complex and involve multiple steps. The compound’s excited-state dynamics reveal that the initially excited S1 (ππ*) state deactivation dynamics is strongly influenced by the solvent polarity . The S1-state population decays via a competing ISC relaxation mechanism in a biphasic manner .
Pharmacokinetics
It’s worth noting that similar compounds, such as resveratrol, have been reported to have low bioavailability and high metabolic rate .
Result of Action
The molecular and cellular effects of 4-Nitrostilbene’s action are primarily observed in its ability to reduce viral replication . The nitro-containing compounds strongly reduced viral replication . They interfered with the nuclear-cytoplasmic traffic of viral nucleoprotein, probably inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Nitrostilbene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase. The nitro group in 4-Nitrostilbene can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA. These interactions can result in the modulation of enzyme activity and the alteration of cellular redox states .
Cellular Effects
The effects of 4-Nitrostilbene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. 4-Nitrostilbene can induce the expression of genes associated with antioxidant responses, such as those regulated by the Nrf2 pathway. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Nitrostilbene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of its nitro group to cellular proteins, leading to the formation of adducts that can inhibit or activate enzyme functions. This compound can also induce changes in gene expression by interacting with transcription factors and modulating their activity. For instance, 4-Nitrostilbene has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrostilbene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 4-Nitrostilbene can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 4-Nitrostilbene vary with different dosages in animal models. At low doses, it has been observed to exert protective effects against oxidative stress, while at higher doses, it can induce toxicity and adverse effects. Studies have shown that high doses of 4-Nitrostilbene can lead to liver and kidney damage in animal models, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Nitrostilbene is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in its metabolism. These interactions can lead to the formation of reactive metabolites that can further interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Nitrostilbene is transported and distributed through interactions with various transporters and binding proteins. It has been shown to bind to albumin in the bloodstream, facilitating its distribution to different tissues. Additionally, 4-Nitrostilbene can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of 4-Nitrostilbene is critical for its activity and function. It has been observed to localize in the mitochondria and the endoplasmic reticulum, where it can interact with key enzymes involved in oxidative stress responses. The localization of 4-Nitrostilbene to these compartments is facilitated by specific targeting signals and post-translational modifications that direct it to these organelles .
特性
IUPAC Name |
1-nitro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCOWXWCHUSMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314725 | |
| Record name | trans-4-Nitrostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1694-20-8, 4003-94-5, 6624-53-9 | |
| Record name | trans-4-Nitrostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stilbene, 4-nitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-4-Nitrostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-p-Nitrostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Nitrostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W1GSV923H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-nitrostilbene?
A1: The molecular formula of 4-nitrostilbene is C14H11NO2, and its molecular weight is 225.24 g/mol. []
Q2: Is there any spectroscopic data available for 4-nitrostilbene?
A2: Yes, various spectroscopic techniques have been employed to characterize 4-nitrostilbene, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups, electronic transitions, and structural features of the molecule. [, , , , , ]
Q3: How does the solubility of 4-nitrostilbene and its derivatives affect their applications?
A3: 4-Nitrostilbene derivatives exhibit varying solubilities depending on the substituents and the solvent used. Solubility is crucial for applications such as polymer doping and crystal growth, impacting processing and final material properties. [, , ]
Q4: How stable is 4-nitrostilbene under different conditions?
A4: The stability of 4-nitrostilbene can be affected by factors such as temperature, light, and the presence of other chemicals. Understanding its stability under various conditions is critical for its applications in different environments. [, , ]
Q5: What are the key photophysical properties of 4-nitrostilbene?
A5: 4-Nitrostilbene exhibits interesting photophysical properties, including fluorescence, phosphorescence, and trans-cis photoisomerization. These properties are influenced by factors like solvent polarity and temperature, making them valuable for applications in molecular probes and optical devices. [, , , , , , ]
Q6: How does the solvent polarity affect the excited-state dynamics of 4-nitrostilbene?
A6: Solvent polarity significantly impacts the excited-state dynamics of trans-4-nitrostilbene. In nonpolar solvents, the excited state rapidly decays via intersystem crossing and internal conversion. In polar solvents, the lifetime of the excited singlet state increases, and the decay involves competition between different intersystem crossing pathways. []
Q7: What role does the triplet state play in the photoisomerization of 4-nitrostilbene?
A7: The triplet state of 4-nitrostilbene plays a crucial role in its photoisomerization. The trans isomer undergoes intersystem crossing to a triplet state, which can then relax to either the cis or trans ground state. The presence of quenchers can influence this process. [, , ]
Q8: Can 4-nitrostilbene derivatives be used in nonlinear optical (NLO) materials?
A8: Yes, 4-nitrostilbene derivatives possess a donor-acceptor structure that makes them suitable for NLO applications. They have been incorporated into polymers and used to grow single crystals for applications like electro-optic modulation and second-harmonic generation. [, , , , , , ]
Q9: How do substituents on the stilbene framework influence the photophysical properties of 4-nitrostilbene derivatives?
A9: Introducing different substituents on the stilbene framework can significantly alter the electronic properties and, consequently, the photophysical behavior of 4-nitrostilbene derivatives. Electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can promote intersystem crossing to the triplet state. [, , ]
Q10: How does the presence of a nitro group in 4-nitrostilbene impact its interactions with amines?
A10: The nitro group in 4-nitrostilbene plays a crucial role in its photoreduction by amines. Upon photoexcitation, the nitro group can accept an electron from the amine, leading to the formation of radical intermediates and subsequent chemical transformations. []
Q11: Have computational methods been used to study 4-nitrostilbene and its derivatives?
A11: Yes, computational chemistry methods like density functional theory (DFT) and molecular mechanics have been employed to study 4-nitrostilbene and its derivatives. These studies provide insights into molecular geometries, electronic structures, and excited-state properties, complementing experimental findings. [, , ]
Q12: Can QSAR models be developed for 4-nitrostilbene derivatives?
A12: Yes, QSAR models could potentially be developed for 4-nitrostilbene derivatives by correlating their experimental properties (e.g., NLO response, fluorescence quantum yield) with calculated molecular descriptors. Such models could help predict the properties of new derivatives and guide their design.
Q13: Is there any information on the toxicity of 4-nitrostilbene and its derivatives?
A13: While specific toxicity data for 4-nitrostilbene might be limited, it's important to note that nitroaromatic compounds, in general, can exhibit toxicity. Proper handling, storage, and disposal practices are crucial when working with these compounds. [, ]
Q14: Are there any regulations regarding the handling and disposal of 4-nitrostilbene?
A14: Specific regulations regarding the handling and disposal of 4-nitrostilbene can vary depending on the geographical location and the intended application. Consulting relevant safety data sheets (SDS) and local regulations is crucial for ensuring safe handling practices.
Q15: What is known about the environmental fate and potential impact of 4-nitrostilbene?
A15: Information on the environmental fate and impact of 4-nitrostilbene is crucial to assess its potential risks. Studies on its degradation pathways, bioaccumulation potential, and toxicity to aquatic organisms can help determine its overall environmental impact. []
Q16: When was 4-nitrostilbene first synthesized?
A16: 4-Nitrostilbene was first synthesized in the early 20th century. Its crystal structure was first reported in 1931, marking a milestone in understanding its molecular geometry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




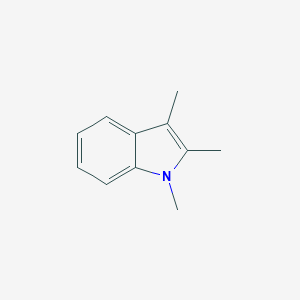

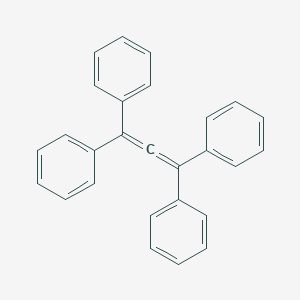

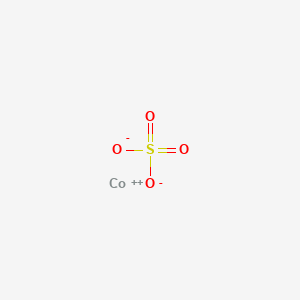
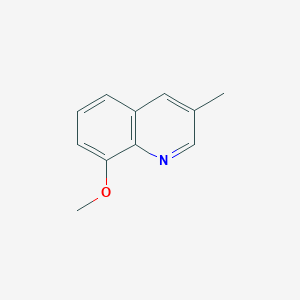


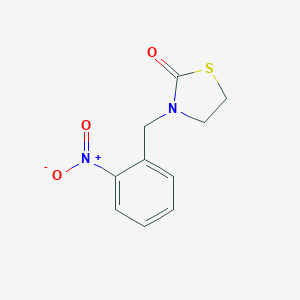
![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)
